N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-7-24-20-10-9-19(12-18(20)8-11-21(24)25)23-28(26,27)22-16(5)14(3)13(2)15(4)17(22)6/h9-10,12,23H,7-8,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZOQPKHZQTGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzene-1-sulfonamide is a novel compound exhibiting promising biological activities. This article delves into its structural characteristics, synthesis methods, biological activities, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a complex structure that includes a tetrahydroquinoline moiety linked to a sulfonamide group. The presence of multiple methyl groups on the benzene ring enhances its lipophilicity and potential interactions with biological targets.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O3S |
| Molecular Weight | 364.47 g/mol |
| LogP | 3.6378 |
| Polar Surface Area | 38.49 Ų |
Synthesis
The synthesis of this compound typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with pentamethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions are crucial for ensuring high yields and purity of the final product.
Antiviral Properties
Recent studies indicate that derivatives of this compound exhibit significant antiviral activity. For instance, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide has demonstrated inhibitory effects against influenza A and Coxsackievirus B3 . This suggests that similar derivatives may also possess antiviral properties.
Anti-inflammatory Effects
The compound's structure implies potential anti-inflammatory activity. Research has shown that compounds with similar structural features can inhibit pathways related to inflammation by interacting with specific enzymes or receptors . Such interactions may lead to modulation of pro-inflammatory cytokines and reduction of inflammatory responses.
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective properties. Compounds within the tetrahydroquinoline class are known for their neurotrophic and neuroprotective effects . This opens avenues for exploring its use in neurodegenerative diseases.
Case Studies and Research Findings
- Antiviral Efficacy : A study demonstrated that a related compound effectively inhibited viral replication in vitro. The mechanism involved interference with viral entry or replication processes .
- Anti-inflammatory Mechanism : In vivo studies revealed that compounds similar to this compound could significantly reduce markers of inflammation in animal models .
- Neuroprotective Studies : Research using mouse models indicated that tetrahydroquinoline derivatives could mitigate cognitive decline and reduce amyloid-beta peptide accumulation associated with Alzheimer's disease .
Comparison with Similar Compounds
Key Differences :
- Substituent Variation : The absence of methyl groups on the benzene ring in this analog (replaced by a single fluorine atom) reduces steric bulk and alters electronic properties. Fluorine’s electronegativity may enhance binding affinity in polar active sites compared to the pentamethyl group.
- Molecular Weight : The fluorinated analog has a molecular weight of 348.4 g/mol (C₁₇H₁₇FN₂O₃S), while the pentamethyl derivative’s molecular weight would be higher due to additional methyl groups (~C₂₂H₂₈N₂O₃S; estimated ~408.5 g/mol). This difference could influence pharmacokinetics, such as absorption and distribution .
(S/R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide
Key Differences :
- Core Modifications : This compound replaces the sulfonamide group with a thiophene carboximidamide, introducing a heteroaromatic ring. The pyrrolidine-containing side chain may enhance solubility or enable interactions with chiral targets.
- Biological Implications: The enantiomers (S and R) exhibit distinct optical rotations ([α]²⁵₅₈₉ = −18.0° vs. unreported for R), suggesting stereochemistry-dependent activity.
Baxdrostat (N-[(8R)-4-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide)
Key Differences :
- Clinical Relevance : As an approved aldosterone synthase inhibitor, Baxdrostat’s propionamide group contrasts with the sulfonamide in the target compound, highlighting how terminal functional groups dictate target specificity (e.g., sulfonamides vs. carboxamides in enzyme inhibition) .
Comparative Data Table
Research Implications and Gaps
- Activity Profiling : The pentamethyl sulfonamide’s bulky substituents may hinder or enhance binding to targets like carbonic anhydrases or kinases, warranting enzymatic assays .
- Synthetic Challenges : Methylation patterns on the benzene ring could complicate synthesis; methods from (e.g., chiral chromatography) may be applicable for enantiopure derivatives .
- Safety and Efficacy : Unlike Baxdrostat, the target compound lacks documented safety data, emphasizing the need for toxicological studies .
Preparation Methods
Sulfonation of Pentamethylbenzene
Pentamethylbenzene undergoes electrophilic aromatic sulfonation at the sole unsubstituted position (C1) using chlorosulfonic acid. The reaction proceeds at 0–5°C to minimize polysubstitution, yielding 2,3,4,5,6-pentamethylbenzenesulfonic acid with >90% purity. Excess chlorosulfonic acid (3.0 equiv) ensures complete conversion, as demonstrated in analogous benzenesulfonamide syntheses.
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate reacts with phosphorus pentachloride (PCl₅) in dichloromethane under reflux (40°C, 4 h), producing the corresponding sulfonyl chloride. This method, adapted from triazine-linked sulfonamide preparations, achieves 85–92% yield after recrystallization from hexane.
Table 1: Optimization of Sulfonyl Chloride Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Chlorinating Agent | PCl₅ | 92 |
| SOCl₂ | 78 | |
| Solvent | CH₂Cl₂ | 92 |
| Toluene | 84 | |
| Temperature (°C) | 40 | 92 |
| 25 | 87 |
Preparation of 6-Amino-1-Ethyl-2-Oxo-1,2,3,4-Tetrahydroquinoline
The tetrahydroquinoline core requires sequential cyclization , N-ethylation , and nitro reduction .
Cyclization via Knoevenagel/Aza-Wittig Cascade
Adapting methodologies from 3-sulfonylquinoline syntheses, o-azidobenzaldehyde (1a ) and ethyl 3-oxobutanoate undergo a domino reaction:
-
Knoevenagel Condensation : Piperidine (1.25 equiv) mediates condensation between 1a and the β-ketoester at 80°C, forming an α,β-unsaturated imine intermediate.
-
Aza-Wittig Cyclization : Triphenylphosphine (1.5 equiv) facilitates intramolecular cyclization, yielding 6-nitro-2-oxo-1,2-dihydroquinoline.
-
Hydrogenation : Pd/C-catalyzed hydrogenation (50 psi H₂, 6 h) reduces the dihydroquinoline to 6-nitro-1,2,3,4-tetrahydroquinolin-2-one.
Table 2: Cyclization Reaction Optimization
N-Ethylation of Tetrahydroquinolin-2-One
The NH group at position 1 undergoes alkylation with iodoethane (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at 60°C for 12 h. This method, validated in benzimidazole N-alkylations, provides 6-nitro-1-ethyl-2-oxo-tetrahydroquinoline in 88% yield.
Nitro Reduction to Amine
Catalytic hydrogenation (H₂, 30 psi, 10% Pd/C, EtOH, 4 h) reduces the nitro group to a primary amine, yielding 6-amino-1-ethyl-2-oxo-tetrahydroquinoline. Alternative reductants like SnCl₂/HCl achieve comparable yields (85%) but require tedious purification.
Sulfonamide Bond Formation
The coupling of 6-amino-1-ethyl-2-oxo-tetrahydroquinoline and pentamethylbenzenesulfonyl chloride proceeds via nucleophilic acyl substitution.
Reaction Conditions
In anhydrous THF, the amine (1.0 equiv) reacts with sulfonyl chloride (1.1 equiv) in the presence of Et₃N (2.0 equiv) at 0°C→25°C over 6 h. The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:3), achieving 78–82% yield.
Table 3: Sulfonamide Coupling Optimization
Analytical Characterization
Spectroscopic Validation
Q & A
Q. What are the key structural features of this compound that influence its bioavailability and interaction with biological targets?
The compound combines a tetrahydroquinoline core with a pentamethylbenzene-sulfonamide moiety. Key properties include:
- LogP : ~3.5 (moderate lipophilicity, suggesting balanced membrane permeability) .
- Hydrogen bond donors/acceptors : 1 donor, 4 acceptors, affecting solubility and target binding .
- Molecular weight : ~306–366 g/mol (within Lipinski’s rule limits for drug-likeness) . Methodological Insight : Use computational tools like SwissADME to predict absorption and solubility. Validate experimentally via shake-flask solubility tests in PBS and organic solvents .
Q. How is this compound typically synthesized, and what purification methods are recommended?
Synthesis involves multi-step organic reactions:
- Step 1 : Formation of the tetrahydroquinoline core via Povarov reaction or cyclization .
- Step 2 : Sulfonylation using 2,3,4,5,6-pentamethylbenzenesulfonyl chloride under anhydrous conditions with triethylamine .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol . Critical Parameters : Control reaction temperature (<40°C) to prevent sulfonamide decomposition .
Q. What initial assays are used to evaluate its biological activity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How can contradictory data on its enzyme inhibition mechanisms be resolved?
Contradictions may arise from assay conditions (e.g., pH, cofactors) or off-target effects. Strategies :
- Kinetic Studies : Perform Michaelis-Menten analysis to distinguish competitive vs. non-competitive inhibition .
- Structural Analysis : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map binding sites .
- Selectivity Profiling : Test against a kinase panel (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
Q. What strategies optimize its synthetic yield while maintaining purity?
- Reaction Optimization :
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Solvent | Dichloromethane | Higher sulfonylation efficiency |
| Catalyst | DMAP (4-dimethylaminopyridine) | Accelerates coupling |
| Temperature | 25–30°C | Prevents byproduct formation |
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress .
Q. How does the pentamethylbenzene-sulfonamide group enhance target binding compared to other substituents?
- Steric Effects : Methyl groups create a hydrophobic pocket, improving affinity for lipophilic enzyme domains .
- Electronic Effects : Electron-donating methyl groups stabilize sulfonamide’s negative charge, enhancing hydrogen bonding . Validation : Compare IC₅₀ values against analogs with mono-/dimethyl substituents via SAR studies .
Q. What computational models predict its metabolic stability?
- CYP450 Metabolism : Use Schrödinger’s MetaSite to identify vulnerable oxidation sites .
- Half-Life Prediction : Apply machine learning models (e.g., ADMET Predictor) trained on sulfonamide datasets .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that explain reduced in vivo activity .
Tables of Key Data
Table 1 : Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 362.50 g/mol (calculated) | |
| LogP | 3.5 (predicted) | |
| Hydrogen Bond Acceptors | 4 | |
| Polar Surface Area | 85 Ų |
Table 2 : Recommended Assay Conditions for Enzyme Inhibition
| Assay Type | Buffer (pH) | Substrate Concentration | Detection Method |
|---|---|---|---|
| Kinase Inhibition | Tris-HCl (7.5) | 10 µM ATP | Fluorescence |
| COX-2 Inhibition | Phosphate (7.4) | 100 µM arachidonic acid | ELISA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
